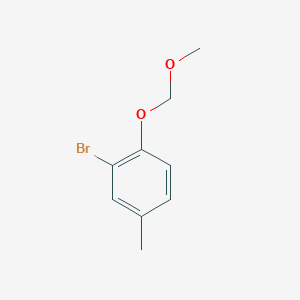

2-(3-Bromopropoxy)benzaldehyde

Übersicht

Beschreibung

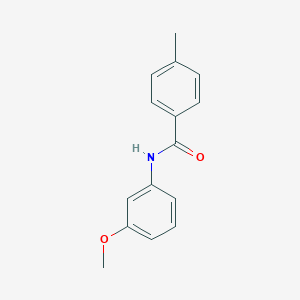

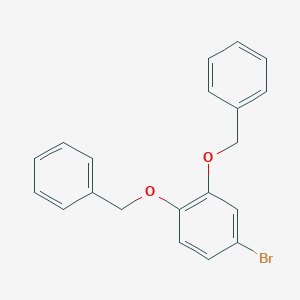

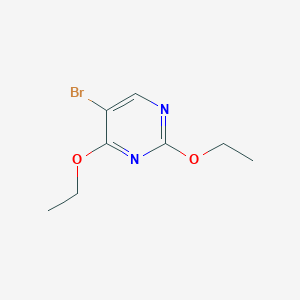

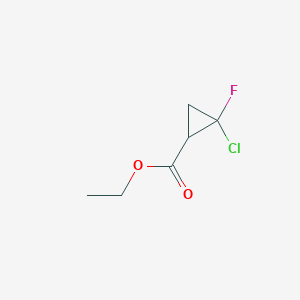

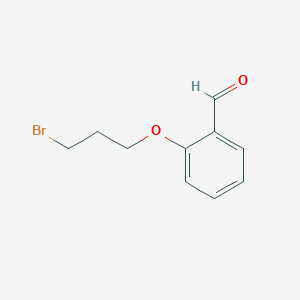

2-(3-Bromopropoxy)benzaldehyde is a unique chemical compound with the linear formula C10H11BrO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A new mononuclear Cu (II) complex [Cu (L 2 ) (H 2 O) 2 ], where L is the Schiff base 2- [2- (3-bromopropoxy)benzylideneamino] benzoic acid, was synthesized and covalently anchored onto an amino-functionalized SBA-15 mesoporous silica in order to obtain an efficient heterogeneous catalyst .Molecular Structure Analysis

The molecular formula of this compound is C10H11BrO2 . The SMILES string representation is O=CC1=CC=CC=C1OCCCBr .Chemical Reactions Analysis

This compound is reductive and can be reduced to the corresponding alcohol . It can be used as a starting material in organic synthesis for the synthesis of various organic compounds .Physical and Chemical Properties Analysis

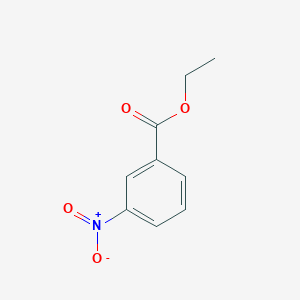

The molar mass of this compound is 243.1. It has a density of 1.419g/cm 3, a boiling point of 344.1°C at 760 mmHg, a flashing point of 161.9°C, and a vapor pressure of 6.75E-05mmHg at 25°C. Its refractive index is 1.575 .Wissenschaftliche Forschungsanwendungen

Enzyme Catalysis and Reaction Engineering

2-(3-Bromopropoxy)benzaldehyde is studied in the context of enzyme catalysis. For instance, Benzaldehyde lyase (BAL) catalyses the formation and cleavage of benzoin derivatives, indicating a potential role for this compound in enzyme-driven asymmetric synthesis (Kühl et al., 2007).

Organic Synthesis and Chemistry

The compound is relevant in organic synthesis, as seen in studies exploring the Wittig reaction of benzaldehydes, and the production of 3-arylprop-2-ynoic acids (Thiemann et al., 2016). Another study highlights the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using palladium-catalyzed ortho-bromination (Dubost et al., 2011).

Catalysis and Chemical Reactions

This compound's potential applications in catalysis are noted in various studies. For instance, research on the reduction of benzaldehyde on metal oxides provides insights into catalytic reactions involving benzaldehyde derivatives (Haffad et al., 1997). Additionally, the catalytic properties of the metal-organic framework compound Cu3(BTC)2 in benzaldehyde transformation are explored (Schlichte et al., 2004).

Photocatalysis and Green Chemistry

In the realm of green chemistry and photocatalysis, the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous medium is investigated, highlighting the potential role of this compound in environmentally friendly chemical processes (Lima et al., 2017).

Antioxidant, Antimicrobial, and Anticancer Properties

Research also extends to the evaluation of antioxidant, antimicrobial, and anticancer properties of benzaldehyde derivatives, suggesting possible biomedical applications for this compound (Konuş et al., 2019).

Chemical Synthesis and Analysis

The synthesis and computational analysis of benzaldehyde derivatives, including this compound, are investigated, contributing to the understanding of its chemical properties and potential applications in various fields of chemistry (Balachander & Manimekalai, 2017).

Wirkmechanismus

The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdrawn electron density from the carbonyl, thereby, increasing its electrophilicity .

Safety and Hazards

Zukünftige Richtungen

The catalytic activity of the free or immobilized Cu (II) complex was tested in the oxidation of cyclohexene with H 2 O 2 under an air atmosphere and the dismutation reaction of the superoxide radical anions with very good results. In addition, catalyst reuse tests claim its suitability in alkene oxidation processes or as a biomimetic catalyst . This suggests potential future directions in the field of catalysis and organic synthesis.

Eigenschaften

IUPAC Name |

2-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICQIIJKZUOCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292607 | |

| Record name | 2-(3-bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17954-11-9 | |

| Record name | NSC84067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)